molecular formula C30H35NO3 B1677489 Centchroman CAS No. 31477-60-8

Centchroman

Cat. No. B1677489
CAS RN: 31477-60-8
M. Wt: 457.6 g/mol
InChI Key: XZEUAXYWNKYKPL-URLMMPGGSA-N
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Description

Centchroman, also known as Ormeloxifene, is a selective estrogen receptor modulator . It is primarily used as a contraceptive pill and for the treatment of dysfunctional uterine bleeding . It was introduced in the Indian national family planning programme in 2016 as a once-a-week short-term contraceptive pill .


Molecular Structure Analysis

The molecular formula of this compound is C30H35NO3 . The molar mass is 457.614 g·mol −1 . The IUPAC name is 1- [2- [4- [ (3 S ,4 S )-7-methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl]phenoxy]ethyl]pyrrolidine .

Scientific Research Applications

Cancer Therapeutic Potential

Centchroman has demonstrated significant anti-proliferative effects on various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) and breast cancer. In HNSCC cells, this compound inhibited cell proliferation by inducing apoptosis and altering cell cycle regulation through the inhibition of Akt/mTOR and STAT3 signaling pathways (Srivastava et al., 2011). Similarly, in breast cancer, it prevented metastatic colonization and disrupted angiogenesis by inhibiting the RAC1/PAK1/β-catenin signaling axis, highlighting its potential as a therapeutic agent against metastatic breast cancer (Khan et al., 2020).

Anticlastogenic and Antimutagenic Effects

This compound and its enantiomers have shown anticlastogenic effects, reducing genotoxic effects induced by known mutagens in Swiss albino mice, thereby presenting a safer profile compared to traditional breast cancer drugs like tamoxifen (Mukhopadhyay et al., 1999). This indicates its potential for minimizing DNA damage and promoting genomic stability.

Cardiovascular and Anti-peroxidative Benefits

Research on this compound has also revealed its positive influence on the cardiovascular system and its ability to reduce tissue lipid peroxidation in rats, suggesting cardiovascular and anti-peroxidative benefits (Jatwa & Kar, 2007). These findings point towards its potential utility in managing cardiovascular health and oxidative stress.

Clinical Disorders Management

This compound has been investigated for its effectiveness in managing hormone-related clinical disorders such as mastalgia and fibroadenoma. Studies have shown it to be effective in reducing pain and tumor size in patients with these conditions, offering a non-steroidal alternative for treatment (Dhar & Srivastava, 2007).

Mechanism of Action

Target of Action

Centchroman, also known as Ormeloxifene, is a member of the selective estrogen receptor modulators (SERMs), a class of medication that acts on the estrogen receptor . Its primary targets are the estrogen receptors in various tissues, where it can mimic or oppose the action of estrogen .

Mode of Action

This compound exhibits both estrogenic and antiestrogenic effects depending on the tissue it interacts with . It suppresses the estrogen receptors in reproductive organs, thereby inhibiting the implantation of the fertilized ovum . Additionally, it hastens the transfer of the ovum from the fallopian tubes to the endometrial cavity before it is ready for implantation . This dual action makes this compound effective as a contraceptive pill .

Biochemical Pathways

Its antiestrogenic activity on the endometrium plays a crucial role in its contraceptive effect By inhibiting the implantation of the fertilized ovum, this compound disrupts the normal process of pregnancy

Pharmacokinetics

This compound is administered orally and has a long elimination half-life of about 7 days . This allows it to be taken once per week, making it a convenient contraceptive option . The pharmacokinetics of this compound has been reported in several studies among non-breastfeeding women . .

Result of Action

The primary result of this compound’s action is the prevention of pregnancy. By inhibiting the implantation of the fertilized ovum and hastening the transfer of the ovum, this compound effectively prevents pregnancy . Additionally, it has been shown to induce apoptosis and cell-cycle arrest in various types of cancer cells , suggesting potential therapeutic applications beyond contraception.

Safety and Hazards

When handling Centchroman, one should avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The scoping review shows that studies with robust designs and conducted in international context are lacking . Insufficient evidence exists on Centchroman use as a postcoital contraceptive pill . The broad uncertainty in range of side effects and effectiveness in the studies implies insufficient evidence to make global recommendations on this compound that is currently licensed as a contraceptive in India .

properties

IUPAC Name

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-URLMMPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046844
Record name Ormeloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31477-60-8, 78994-25-9
Record name Ormeloxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31477-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ormeloxifene, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ormeloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORMELOXIFENE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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